molecular formula C12H10FNO3S B2883909 3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine CAS No. 2411313-16-9

3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine

Cat. No.: B2883909
CAS No.: 2411313-16-9
M. Wt: 267.27
InChI Key: BBVQSHCMJAHETR-UHFFFAOYSA-N
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Description

3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-fluorosulfonyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine typically involves the reaction of 4-fluorosulfonyloxybenzyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative.

Scientific Research Applications

3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials.

    Chemical Biology: It can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The pyridine ring can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)methyl]pyridine
  • 3-[(4-Sulfonyloxyphenyl)methyl]pyridine
  • 3-[(4-Methylsulfonyloxyphenyl)methyl]pyridine

Uniqueness

3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-fluorosulfonyloxyphenyl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVQSHCMJAHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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